3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thieno[2,3-d]pyrimidine derivative, which is known to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been studied extensively. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been reported to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its wide range of biological activities. This allows researchers to study the compound in various scientific research applications. However, one of the limitations is the lack of information on the compound's toxicity and potential side effects.
Future Directions
There are several future directions for the study of 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent derivatives of the compound with improved biological activities. Another area of interest is the study of the compound's toxicity and potential side effects. Additionally, the compound's potential use in the treatment of neurodegenerative diseases and viral infections warrants further investigation.
Conclusion
In conclusion, 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel compound with promising applications in scientific research. The compound's wide range of biological activities and potential use in the treatment of various diseases make it an attractive target for further investigation. However, more research is needed to fully understand the compound's mechanism of action, toxicity, and potential side effects.
Synthesis Methods
The synthesis of 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 4-bromoacetophenone with thiourea in the presence of a base to form 2-(4-bromophenyl)-2-thioxoethylamine. This intermediate is then reacted with 2-chloroacetic acid in the presence of a base to form the final product. The reaction scheme is shown below:
Scientific Research Applications
3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has shown promising results in various scientific research applications. It has been reported to possess anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
Molecular Formula |
C20H14BrN3O2S2 |
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Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-amino-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14BrN3O2S2/c21-14-8-6-12(7-9-14)16(25)11-27-20-23-18-15(19(26)24(20)22)10-17(28-18)13-4-2-1-3-5-13/h1-10H,11,22H2 |
InChI Key |
KEBJVZWSVXWMLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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